2-{[2-(Phenylsulfonyl)ethyl]thio}ethanohydrazide

Selectivity profiling High-throughput screening Negative control

2-{[2-(Phenylsulfonyl)ethyl]thio}ethanohydrazide (CAS 175202-38-7) is a synthetic small molecule classified as a sulfonyl-hydrazide derivative. It features a phenylsulfonyl group linked via an ethylthio spacer to an ethanohydrazide moiety, giving it a molecular formula of C₁₀H₁₄N₂O₃S₂ and a monoisotopic mass of 274.044586 Da.

Molecular Formula C10H14N2O3S2
Molecular Weight 274.4 g/mol
CAS No. 175202-38-7
Cat. No. B064210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[2-(Phenylsulfonyl)ethyl]thio}ethanohydrazide
CAS175202-38-7
Molecular FormulaC10H14N2O3S2
Molecular Weight274.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)CCSCC(=O)NN
InChIInChI=1S/C10H14N2O3S2/c11-12-10(13)8-16-6-7-17(14,15)9-4-2-1-3-5-9/h1-5H,6-8,11H2,(H,12,13)
InChIKeyDRFCBSYNHYWPME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{[2-(Phenylsulfonyl)ethyl]thio}ethanohydrazide (CAS 175202-38-7): A Sulfonyl-Hydrazide Screening Probe with Documented Selectivity Profile


2-{[2-(Phenylsulfonyl)ethyl]thio}ethanohydrazide (CAS 175202-38-7) is a synthetic small molecule classified as a sulfonyl-hydrazide derivative. It features a phenylsulfonyl group linked via an ethylthio spacer to an ethanohydrazide moiety, giving it a molecular formula of C₁₀H₁₄N₂O₃S₂ and a monoisotopic mass of 274.044586 Da . Originally distributed in the Maybridge screening collection, the compound has been evaluated in over a dozen high-throughput screening (HTS) assays deposited in PubChem, yielding a consistent inactivity profile across a range of eukaryotic and prokaryotic targets, including GPCRs, proteases, oxidoreductases, and protein–protein interactions [1]. This well-documented selectivity makes it a valuable negative control and a clean starting scaffold for fragment-based or structure–activity relationship (SAR) studies where minimal off-target interference is required.

Sulfonyl-hydrazide screening probe with documented inactivity across 14 targets
May serve as negative control for high-throughput screening and SAR studies
Reported silent scaffold for fragment-based design where minimal off-target interference is required

Why Generic Substitution of 2-{[2-(Phenylsulfonyl)ethyl]thio}ethanohydrazide is Not Advisable Without Comparative Selectivity Data


Compounds within the aryl-sulfonyl hydrazide class cannot be freely interchanged because minor structural modifications—such as linker length, sulfone oxidation state, and hydrazide substitution—dramatically alter target engagement. For example, the specific ethylthio spacer and free hydrazide terminus in 2-{[2-(phenylsulfonyl)ethyl]thio}ethanohydrazide dictate its hydrogen-bonding capacity (2 donors, 5 acceptors) and conformational flexibility (6 rotatable bonds) . Public screening records demonstrate that this compound is inactive against at least 14 structurally diverse biological targets [1], a property that cannot be assumed for close analogs. Replacing it with a generic sulfonyl hydrazide without equivalent selectivity documentation risks introducing unwanted activity in biochemical or cell-based assays, thereby confounding experimental interpretation. The quantitative evidence below underscores why this specific compound—rather than an arbitrarily chosen analog—is the rational choice when a well-characterized, silent probe is needed.

This Compound
Generic Sulfonyl Hydrazide
Selectivity Documentation
Confirmed inactive in 14 PubChem bioassays
Unvalidated profile; activity unknown
Structural Control
Defined ethylthio spacer, free hydrazide
Variable linker/sulfone state may engage undesired targets

Minor structural modifications can alter target engagement; documented selectivity may not transfer.

Quantitative Differentiation Evidence for 2-{[2-(Phenylsulfonyl)ethyl]thio}ethanohydrazide vs. Closest Analogs


Broad-Spectrum Target Inactivity vs. Average Hit Rate of Maybridge Library Compounds

CID 2819939 was tested in 14 unique PubChem bioassays spanning diverse target classes (GPCRs, serine hydrolases, oxidoreductases, bacterial enzymes, protein–protein interactions) and was scored 'Inactive' in all 14 assays with no recorded activity value [1]. This complete inactivity stands in contrast to the typical Maybridge library hit rate of approximately 0.5–2.0% per assay , indicating that the compound is an order of magnitude less promiscuous than the average screening collection member. No other commercially available sulfonyl hydrazide has a comparable breadth of documented inactivity across these specific target panels.

Screen Hit Rate
Class-level
0%active
Library estimate: 0.5–2.0% per assay
Supports negative-control workflow; silent-probe profile
Across 14 assays; conditions vary
Selectivity profiling High-throughput screening Negative control PubChem BioAssay

Confirmed Inactivity Against PME-1 Serine Hydrolase vs. Active Hit Compounds in the Same Screen

In PubChem AID 2291, a fluorescence polarization-based competitive ABPP assay designed to identify inhibitors of Protein Phosphatase Methylesterase 1 (PME-1), CID 2819939 was tested at 9.0 µM and reported as 'Inactive' [1]. In the same assay, active hits (e.g., certain sulfonamide-containing compounds) displayed ≥50% inhibition at the screening concentration. The compound's failure to compete with the FP-Rh probe for the PME-1 active site indicates that its phenylsulfonyl-ethylthio-hydrazide architecture does not engage the catalytic serine, distinguishing it from structurally related sulfonyl hydrazides that do inhibit serine hydrolases [2].

PME-1 Inhibition
Head-to-head
Inactive (0% inhib.) vs. Active hits ≥50% inhib.
No catalytic serine engagement detected
Competitive ABPP, 9.0 µM, FP-Rh probe
PME-1 inhibitor Serine hydrolase Activity-based protein profiling PP2A methylation

Physicochemical Differentiation: Hydrogen-Bond Capacity and Rotatable Bonds vs. Common Hydrazide Screening Compounds

The compound possesses 2 hydrogen-bond donors (HBD), 5 hydrogen-bond acceptors (HBA), 6 rotatable bonds, and a topological polar surface area (tPSA) of 126.4 Ų . Compared to simpler aryl hydrazides such as 4-methoxybenzohydrazide (HBD=2, HBA=3, rotatable bonds=3, tPSA=81.0 Ų) or 2-phenylacetohydrazide (HBD=2, HBA=2, rotatable bonds=3, tPSA=55.1 Ų), the target compound exhibits a 2–3-fold increase in rotatable bonds and a significantly larger polar surface area [1]. This elevated flexibility and polarity profile may explain the observed lack of target engagement in HTS campaigns, as it reduces the probability of adopting a bioactive conformation while increasing desolvation costs.

Physicochemical Profile
Cross-study
Rot. bonds 6 vs. 3
tPSA (Ų) 126.4 vs. 55–81
Higher flexibility/polarity may reduce promiscuity
Calculated; may raise desolvation cost
Physicochemical property Drug-likeness Rotatable bonds Hydrogen bonding

Commercial Availability via Maybridge Collection vs. Bench Synthesis of Other Sulfonyl Hydrazides

This compound is a cataloged member of the Maybridge screening collection (ID: Maybridge1_004487) and is distributed pre-weighed in 96/384-well plates ready for HTS . In contrast, many close structural analogs—such as 2-{[2-(methylsulfonyl)ethyl]thio}ethanohydrazide or 2-{[2-(phenylsulfinyl)ethyl]thio}ethanohydrazide—require custom synthesis with lead times exceeding 4–6 weeks and are not available in HTS-ready formats. The availability of a documented analytical certificate (≥95% purity by HPLC, ¹H NMR verified) as part of the Maybridge QC pipeline further ensures batch-to-batch reproducibility not guaranteed by bespoke synthesis routes .

Sourcing Readiness
Data to verify
Catalog, ≤5 days vs. Custom synthesis 4–8 wks
Faster turnaround for screening campaigns
Maybridge format; verify current availability
Commercial sourcing Compound library Maybridge Pre-plated screening compound

Optimal Application Scenarios for 2-{[2-(Phenylsulfonyl)ethyl]thio}ethanohydrazide Based on Demonstrated Selectivity


Negative Control for Serine Hydrolase Inhibitor Screening Campaigns

Given its documented inactivity against PME-1 in a competitive ABPP assay (AID 2291) [1], this compound can serve as an ideal negative control when screening for novel serine hydrolase inhibitors. Unlike solvent-only (DMSO) controls, it controls for any non-specific effects arising from the presence of a sulfonyl-hydrazide scaffold without inhibiting the target enzyme.

Selectivity Profiling Reference Standard in Panel Screening

With 14 confirmed inactive results across GPCR, oxidoreductase, protease, and protein–protein interaction assays [2], this compound qualifies as a multi-target negative reference standard. Researchers can use it to benchmark assay noise floors or to confirm that observed hits from analog series are not due to general sulfonamide promiscuity.

Fragment Elaboration Scaffold for Selective Inhibitor Design

The phenylsulfonyl-ethylthio-hydrazide core demonstrated no activity against a broad panel of targets [2], confirming its suitability as a 'silent' scaffold. Medicinal chemists can functionalize the free hydrazide terminus or modify the phenyl ring with confidence that any emergent activity arises from the new modifications rather than the underlying scaffold.

Method Development and Assay Validation Standard

The compound's well-characterized physicochemical properties (tPSA 126.4 Ų, LogP 2.80, 6 rotatable bonds) and guaranteed purity ≥95% make it a reliable calibration standard for HPLC method development, logD determination, or plasma protein binding assays in early-stage ADME profiling.

Application
Selection Property
Validation Focus
Serine hydrolase inhibitor screening (negative control)
Documented PME-1 inactivity
Competitive ABPP assay endpoint review
Multi-target selectivity profiling
Broad inactivity across 14 assay targets
Panel screening noise-floor benchmarking
Fragment-based lead design
Reported silent scaffold profile
SAR activity attribution review
HPLC/ADME method development
Characterized physicochemical profile
Chromatographic and solubility profiling
Quote Request

Request a Quote for 2-{[2-(Phenylsulfonyl)ethyl]thio}ethanohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.